molecular formula C17H13ClN2O4S B11609769 3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid

Cat. No.: B11609769
M. Wt: 376.8 g/mol
InChI Key: ABIIFLRICPTVKS-UHFFFAOYSA-N
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Description

3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a thiazolidine ring, a benzoic acid moiety, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a primary amine (such as 4-chloroaniline) with a carbonyl compound (such as thioglycolic acid) under acidic conditions.

    Attachment of Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a benzoic acid derivative.

    Final Assembly: The final compound is obtained by coupling the chlorophenyl group with the thiazolidinone-benzoic acid intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups in the thiazolidinone ring to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives of the thiazolidinone ring.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, microbial growth, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine ring structure, often used as antidiabetic agents.

    Benzoic Acid Derivatives: Compounds with a benzoic acid moiety, known for their antimicrobial properties.

    Chlorophenyl Compounds: Compounds containing a chlorophenyl group, which can exhibit various biological activities.

Uniqueness

3-({5-[(4-Chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoic acid is unique due to its combination of a thiazolidinone ring, benzoic acid moiety, and chlorophenyl group, which together contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H13ClN2O4S

Molecular Weight

376.8 g/mol

IUPAC Name

3-[[5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid

InChI

InChI=1S/C17H13ClN2O4S/c18-12-4-6-13(7-5-12)19-14-15(21)20(17(24)25-14)9-10-2-1-3-11(8-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)

InChI Key

ABIIFLRICPTVKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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